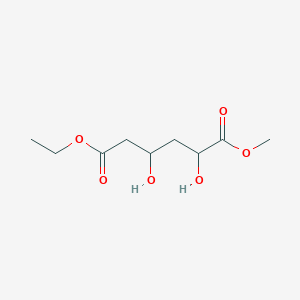

1-Methyl 6-ethyl 2,4-dihydroxyadipate

説明

1-Methyl 6-ethyl 2,4-dihydroxyadipate is a diester derivative of adipic acid, featuring hydroxyl groups at the 2- and 4-positions and methyl/ethyl ester substituents at the 1- and 6-positions, respectively. Synthesized via a multi-step process involving sodium borohydride reduction and column chromatography (hexane:acetone = 5:1), the compound is isolated with a yield of 69% (6.9 mmol from 10 mmol starting material) . Its structural confirmation relies on ¹H-NMR data (e.g., δ = 3.80 ppm for the methyl ester and δ = 1.46 ppm for tert-butyl groups in analogs) and elemental analysis . The compound is a key intermediate in synthesizing HMG-CoA reductase inhibitors, which are critical for cholesterol management .

特性

分子式 |

C9H16O6 |

|---|---|

分子量 |

220.22 g/mol |

IUPAC名 |

6-O-ethyl 1-O-methyl 2,4-dihydroxyhexanedioate |

InChI |

InChI=1S/C9H16O6/c1-3-15-8(12)5-6(10)4-7(11)9(13)14-2/h6-7,10-11H,3-5H2,1-2H3 |

InChIキー |

BCUMGHODVPWGOW-UHFFFAOYSA-N |

正規SMILES |

CCOC(=O)CC(CC(C(=O)OC)O)O |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structural Analogs

1-Methyl 6-tert-Butyl 2,4-Dihydroxyadipate

- Structure : Replaces the ethyl group at position 6 with a tert-butyl moiety.

- Synthesis : Achieved via sodium methoxide-mediated reactions, yielding 74.3% (14.9 mmol from 20.1 mmol starting material) .

- Analytical Data : ¹H-NMR shows a distinct tert-butyl singlet (δ = 1.46 ppm). Elemental analysis (C: 53.29%, H: 8.10%) aligns closely with theoretical values (C: 53.21%, H: 8.12%) .

1-Ethyl 6-tert-Butyl 2-Hydroxy-4-Oxoadipate

- Structure : Features a ketone at position 4 instead of a hydroxyl group.

- Synthesis : Produced via sodium methoxide catalysis under argon, yielding 89.6% (14.02 g from 53.85 mmol) .

- Reactivity : The 4-oxo group increases electrophilicity, making it more reactive in subsequent reduction or nucleophilic addition steps compared to dihydroxy derivatives .

Comparison with Other Adipate Esters

Di-(2-Ethylhexyl) Adipate (CAS 103-23-1)

- Structure : Branched 2-ethylhexyl ester groups replace methyl/ethyl groups.

- Applications : Widely used as a plasticizer due to its high molecular weight (370.5 g/mol) and low volatility .

- Physical Properties : Higher hydrophobicity compared to 1-methyl 6-ethyl 2,4-dihydroxyadipate, making it suitable for polymer stabilization .

Key Data Tables

Table 2: Functional Group Impact on Properties

Research Implications

The structural versatility of adipate derivatives allows tailored applications:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。